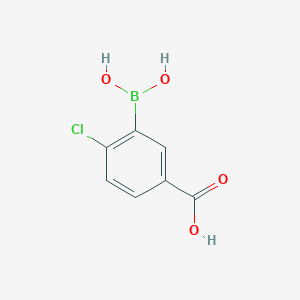

2-Chloro-5-carboxyphenylboronic acid

描述

属性

IUPAC Name |

3-borono-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITWKFSVFMUWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590367 | |

| Record name | 3-Borono-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-75-3 | |

| Record name | 3-Borono-4-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Borono-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Carboxyphenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov Their synthesis has been extensively studied, leading to several reliable and versatile methods. nih.govresearchgate.net These compounds are generally stable, non-toxic, and serve as crucial building blocks for creating complex molecules. nih.gov

Electrophilic Trapping Strategies of Arylmetal Intermediates with Borate (B1201080) Esters

One of the earliest and most fundamental methods for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with an electrophilic boron source, typically a trialkyl borate like trimethyl borate. nih.govorgsyn.org The process begins with the formation of a highly reactive arylmetal species, which can be an organolithium or a Grignard reagent. nih.govresearchgate.net This is commonly achieved through a lithium-halogen exchange or by direct insertion of magnesium into an aryl halide bond. nih.govresearchgate.net The resulting nucleophilic aryl group then attacks the electrophilic boron atom of the borate ester. researchgate.net A subsequent acidic workup hydrolyzes the intermediate boronic ester to yield the final arylboronic acid. researchgate.net While this method is a classic approach, it can sometimes result in low yields. nih.gov

Transition Metal-Catalyzed Boronylation via C–H Functionalization

A more modern and atom-economical approach is the direct borylation of arenes through the activation of a carbon-hydrogen (C–H) bond. organic-chemistry.orgbohrium.comnih.gov This method avoids the need to pre-functionalize the starting material with a halogen, which is required for the Grignard or organolithium routes. organic-chemistry.orgnih.gov Transition metal catalysts, particularly those based on iridium and rhodium, are highly effective for this transformation. organic-chemistry.orgresearchgate.net The reaction typically employs a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and the catalyst facilitates the direct replacement of a hydrogen atom on the aromatic ring with a boryl group. organic-chemistry.orgresearchgate.net This strategy is powerful for its efficiency and tolerance of various functional groups. organic-chemistry.org The resulting arylboronic esters can then be hydrolyzed to the corresponding arylboronic acids. acs.org

Coupling of Aryl Halides with Diboronic Acid Reagents

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron or tetrahydroxydiboron. organic-chemistry.orgnih.govresearchgate.net This method is exceptionally versatile and tolerates a wide array of functional groups, including carbonyls and nitro groups. organic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org This protocol provides a direct and efficient pathway to arylboronic esters from readily available aryl chlorides or bromides. nih.govresearchgate.net The resulting esters can be easily converted to the desired boronic acids. nih.gov

Table 1: Comparison of General Synthetic Methods for Arylboronic Acids

| Method | Starting Material | Key Reagents | Catalyst | Key Features |

|---|---|---|---|---|

| Electrophilic Trapping | Aryl Halide | Organolithium or Mg, Trialkyl Borate | None | Classic method; requires pre-formed, highly reactive organometallics. nih.govresearchgate.net |

| Transmetalation | Aryl Silane/Stannane | Boron Halide/Ester | Transition Metal (often) | Transfers aryl group from Si/Sn to B. nih.govlabxing.com |

| C-H Borylation | Arene (unfunctionalized) | Diboron Reagent (e.g., B₂pin₂) | Iridium, Rhodium | High atom economy; avoids pre-functionalization. organic-chemistry.orgnih.govresearchgate.net |

| Miyaura Borylation | Aryl Halide/Triflate | Diboron Reagent (e.g., B₂pin₂) | Palladium | Highly versatile and functional group tolerant. organic-chemistry.orgnih.gov |

Targeted Synthesis of 2-Chloro-5-carboxyphenylboronic Acid

The synthesis of the specific molecule this compound requires strategic planning to correctly position three different functional groups on the phenyl ring. The synthetic route often involves creating a substituted phenylboronic acid first, followed by a chemical modification to introduce the carboxyl group.

Oxidation Reactions for Carboxyl Group Introduction

A common and effective strategy for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a precursor functional group, such as a methyl or formyl group. thieme-connect.com This approach is particularly useful for synthesizing carboxyphenylboronic acids.

A well-documented and practical method involves the oxidation of a tolylboronic acid using a strong oxidizing agent. thieme-connect.com For instance, 2-carboxyphenylboronic acid can be prepared in good yield by the oxidation of 2-tolylboronic acid with potassium permanganate (B83412) (KMnO₄) in an aqueous solution. thieme-connect.com The reaction conditions, such as temperature, must be carefully controlled to achieve the desired product and avoid side reactions. thieme-connect.com This methodology provides a direct analogue for the synthesis of this compound, which would start from 2-chloro-5-methylphenylboronic acid. The mild conditions and economical starting materials make this a potentially valuable method for larger-scale synthesis. thieme-connect.com

Table 2: Research Findings on the Synthesis of 2-Carboxyphenylboronic Acid via Oxidation

| Parameter | Details |

|---|---|

| Starting Material | 2-Tolylboronic acid |

| Oxidizing Agent | Potassium permanganate (KMnO₄) |

| Solvent | Aqueous NaOH solution |

| Reaction Temperature | 40-50 °C |

| Reaction Time | 4 hours |

| Yield | 76% |

| Reference | thieme-connect.com |

An alternative oxidation pathway involves starting with a formylphenylboronic acid (an aromatic aldehyde). The formyl group (-CHO) can be readily oxidized to a carboxylic acid (-COOH) group. This transformation is a fundamental reaction in organic chemistry and can be applied to substrates containing a boronic acid moiety.

It is noteworthy that the boronic acid group itself is susceptible to oxidation, which typically yields a phenol. nih.govrsc.org However, research has shown that the presence of an intramolecular carboxyl group can significantly enhance the oxidative stability of the boronic acid, suggesting that the final product, this compound, is a relatively stable compound. nih.gov

Strategies Involving Halogenated and Boronylated Precursors

The construction of the C-B bond in this compound often starts from a benzene (B151609) ring already substituted with a chloro group and another halogen, typically bromo or iodo, at the desired positions. The differential reactivity of the halogens allows for selective metalation or cross-coupling at the C5 position.

One of the most prevalent methods is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing arylboronic esters from aryl halides and triflates. cymitquimica.comchemicalbook.com The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), a base like potassium acetate (B1210297) (KOAc), and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). cymitquimica.com The reaction proceeds via an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester. This ester can then be hydrolyzed to the desired boronic acid. The mild conditions of the Miyaura borylation ensure compatibility with various functional groups, including the carboxylic acid (or its ester form) present in the precursor.

A second major strategy is lithiation-borylation . This method involves a halogen-lithium exchange reaction between a dihalo-aromatic precursor and an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). prepchem.com The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. prepchem.comgoogleapis.com An acidic workup then hydrolyzes the intermediate borate ester to furnish the final arylboronic acid. When starting with a precursor like 2-chloro-5-bromobenzoic acid, the halogen-lithium exchange occurs selectively at the more reactive carbon-bromine bond.

A specific example involves the synthesis of the methyl ester of the target compound. In a procedure detailed in patent literature, methyl 3-bromo-5-chlorobenzoate is used as the halogenated precursor for a Miyaura borylation. The reaction with bis(pinacolato)diboron is carried out in a solvent such as 1,4-dioxane, utilizing [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst and potassium acetate as the base. Heating this mixture yields methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boronylated precursor which can be isolated or hydrolyzed in a subsequent step to give this compound.

The following table summarizes a typical Miyaura borylation reaction for a related precursor:

Table 1: Synthesis of Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

| Precursor | Reagents | Catalyst | Base | Solvent | Conditions | Yield |

|---|

This interactive table summarizes the reaction parameters for the Miyaura borylation. Data sourced from patent literature describing analogous procedures.

Reactivity and Mechanistic Investigations of 2 Chloro 5 Carboxyphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, particularly for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org The reaction involves an organoboron species, such as 2-Chloro-5-carboxyphenylboronic acid, an organic halide, and a palladium or nickel catalyst in the presence of a base. wikipedia.orgyoutube.com

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. wikipedia.orglibretexts.org The process begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This breaks the carbon-halogen bond and oxidizes the palladium to a palladium(II) species, forming an organopalladium complex. wikipedia.orglibretexts.org The reactivity of the halide in this step follows the order I > OTf > Br > Cl. libretexts.org For aryl chlorides like the coupling partner for this compound, this step can be sluggish and may require more specialized catalytic systems. yonedalabs.com The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides but results in inversion for allylic and benzylic halides. wikipedia.org The initial product is a cis-palladium complex that rapidly isomerizes to the more stable trans-complex. wikipedia.org

Ligand Substitution: Following oxidative addition, a ligand exchange may occur where the halide on the palladium complex is replaced by another ligand present in the reaction mixture, often from the base or solvent. yonedalabs.com

Transmetalation: This crucial step involves the transfer of the organic group (in this case, the 2-chloro-5-carboxyphenyl group) from the boron atom of the boronic acid to the palladium(II) center. rsc.org The exact mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed. nih.gov One pathway involves the reaction of a palladium halide complex with a boronate species, formed by the reaction of the boronic acid with the base. nih.gov The other, often favored under conditions with weak bases and aqueous solvents, involves the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov The presence of a base is critical for this step to proceed. youtube.com The transmetalation step retains the stereochemistry established during the oxidative addition. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the desired product. numberanalytics.comnumberanalytics.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.comnumberanalytics.com For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex. yonedalabs.comyoutube.com This step is generally fast and not considered rate-limiting. numberanalytics.com

A competing side reaction to reductive elimination is β-hydride elimination, which can occur if the substrates have β-hydrides, leading to undesired byproducts. This can sometimes be mitigated by using nickel catalysts or specific ligands. libretexts.org

Both palladium and nickel complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions, each with distinct advantages and disadvantages.

Palladium Catalysis: Palladium is the most widely used metal for Suzuki-Miyaura couplings. researchgate.net Palladium catalysts are known for their high efficiency and broad functional group tolerance. numberanalytics.com However, the coupling of less reactive aryl chlorides, such as those that would be coupled with this compound, can be challenging and often requires specialized, electron-rich, and bulky phosphine (B1218219) ligands to facilitate the difficult oxidative addition step. yonedalabs.comacs.org

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium. acs.orgnih.gov A key advantage of nickel is its ability to effectively activate and couple aryl chlorides, which are often unreactive with standard palladium catalysts. researchgate.net Nickel can interact with various functional groups, leading to different selectivity compared to palladium. researchgate.netstrath.ac.uk While palladium-catalyzed reactions are primarily governed by the electronic properties of the aryl halide, nickel's reactivity can be influenced by the presence of coordinating functional groups on the substrate. strath.ac.uk

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost | Higher | Lower acs.org |

| Reactivity with Aryl Chlorides | Generally lower, requires specialized ligands yonedalabs.com | Higher, often more effective researchgate.net |

| Functional Group Tolerance | Broad numberanalytics.com | Good, but can be influenced by coordinating groups strath.ac.uk |

| Selectivity | Primarily driven by electronics strath.ac.uk | Can be influenced by coordinating functional groups strath.ac.uk |

| Common Side Reactions | β-hydride elimination can be an issue libretexts.org | Can sometimes mitigate β-hydride elimination libretexts.org |

The choice of ligand and base is critical for the success of the Suzuki-Miyaura coupling, significantly impacting reaction rate and yield.

Ligands: Ligands play a multifaceted role in the catalytic cycle. They stabilize the metal center, influence its reactivity, and control the steric environment around it. libretexts.org For the coupling of aryl chlorides, electron-rich and sterically bulky ligands are often necessary. yonedalabs.comillinois.edu

Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium or nickel center, which facilitates the oxidative addition step. wikipedia.orgyonedalabs.com

Bulky ligands promote reductive elimination by increasing the orbital overlap on the metal center. libretexts.orgyonedalabs.com Common examples of ligands include triphenylphosphine (B44618) (PPh₃), which was one of the first and most widely used, and more advanced phosphine ligands like XPhos and SPhos, as well as various NHCs. libretexts.orgnih.gov

Bases: The base is essential for the transmetalation step, but its role can be complex. wikipedia.orgacs.org The base activates the organoboron compound by forming a more nucleophilic boronate species. youtube.com Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex, which then reacts with the boronic acid. nih.gov Common bases used in Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and alkoxides. youtube.comnih.gov The strength and nature of the base can significantly affect the reaction outcome, with stronger bases and larger cations sometimes accelerating the reaction rate, particularly with sterically hindered substrates. acs.org

The solvent can have a profound impact on the efficiency and environmental footprint of the Suzuki-Miyaura reaction. rsc.org Traditionally, organic solvents like toluene, dioxane, and DMF have been used. However, there is a growing emphasis on developing greener and more sustainable methods. acs.org

Aqueous Systems: Performing the reaction in water or aqueous mixtures is highly desirable due to water's low cost, non-flammability, and environmental friendliness. nih.gov The use of water-soluble ligands can facilitate catalysis in aqueous media. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low vapor pressure, which reduces air pollution. Some ILs can also act as both the solvent and a promoter for the reaction, sometimes even serving as a source of the base. researchgate.net

Other Green Solvents: Other environmentally benign solvents that have been successfully employed in Suzuki-Miyaura couplings include 2-Me-THF, tert-amyl alcohol, and isopropyl acetate (B1210297). acs.orgnih.govacs.org The selection of a green solvent is a crucial step towards making the synthesis of compounds like those derived from this compound more sustainable.

To improve reaction times and efficiency, advanced reaction conditions have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis as it can dramatically reduce reaction times, often from hours to minutes. nih.govmdpi.com The rapid and uniform heating provided by microwaves can lead to higher yields, improved reproducibility, and fewer side reactions. nih.govacs.org This method has been successfully applied to Suzuki-Miyaura couplings, offering a fast and efficient route to biaryl compounds. mdpi.comacs.org

Phase Transfer Catalysis (PTC): In biphasic Suzuki-Miyaura reactions (e.g., an organic solvent and water), a phase transfer catalyst can be employed to shuttle reactants between the two phases. dntb.gov.uaresearchgate.net The use of a PTC can lead to significant rate enhancements by facilitating the interaction between the water-soluble base and boronic acid with the palladium catalyst in the organic phase. dntb.gov.uaresearchgate.net Mechanistic studies have shown that PTC can shift the dominant transmetalation pathway. researchgate.netresearchgate.net

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide variety of functional groups. numberanalytics.com This makes it a highly versatile tool for the synthesis of complex molecules.

Aryl Halides and Boronic Acids: The reaction can accommodate a wide range of substituted aryl and heteroaryl halides, as well as aryl- and heteroarylboronic acids. nih.govrsc.org Electron-donating and electron-withdrawing groups on either coupling partner are generally well-tolerated, although they can influence the reaction rate. rsc.orgnih.govresearchgate.net For instance, electron-withdrawing groups on the aryl halide typically accelerate the oxidative addition step. yonedalabs.com

Functional Group Tolerance: One of the key advantages of the Suzuki-Miyaura coupling is its compatibility with a diverse array of functional groups. numberanalytics.com Functional groups such as esters, ketones, amides, nitriles, and even acidic protons (under the right conditions) can be present on the coupling partners without interfering with the reaction. researchgate.netnih.gov However, certain functional groups, like acidic groups on the boronic acid (e.g., carboxylic acids, phenols), can potentially inhibit the reaction by coordinating to the palladium center. nih.gov The presence of the carboxylic acid group on this compound is a notable feature that must be considered when designing a coupling reaction.

| Functional Group | Tolerance | Notes |

|---|---|---|

| Esters | High | Generally well-tolerated on both coupling partners. |

| Ketones | High | Compatible with standard reaction conditions. |

| Amides | High | Tolerated on both the aryl halide and boronic acid. |

| Nitriles | High | Generally do not interfere with the coupling. |

| Alcohols | Moderate to High | Free hydroxyl groups are often tolerated. nih.gov |

| Carboxylic Acids | Moderate | Can potentially inhibit the reaction by coordinating to the catalyst. nih.gov Careful selection of conditions is required. |

| Nitro Groups | High | Well-accepted on the aryl halide. researchgate.net |

| Heterocycles | High | A wide variety of N- and O-containing heterocycles can be used. nih.govnih.gov |

Other Metal-Catalyzed Cross-Coupling Processes

While the Suzuki-Miyaura reaction is the most prominent application for many arylboronic acids, their utility extends to other significant metal-catalyzed C-C and C-heteroatom bond-forming reactions. These processes, including the Heck, Sonogashira, and Chan-Lam couplings, broaden the synthetic utility of boronic acids. Although specific literature detailing the performance of this compound in these particular reactions is not extensively documented, the general reactivity of arylboronic acids provides a strong indication of its potential behavior.

Heck Reaction: The Mizoroki-Heck reaction traditionally couples an unsaturated halide with an alkene using a palladium catalyst. wiley-vch.de A variation, known as the oxidative or boron-Heck reaction, utilizes an arylboronic acid in place of the aryl halide. researchgate.net This process is catalyzed by Pd(II) and requires an oxidant to regenerate the catalyst, as the initial step involves transmetalation of the aryl group from boron to the Pd(II) center rather than oxidative addition to a Pd(0) species. researchgate.net Given its structure, this compound could theoretically participate in such couplings to form substituted styrenes and other vinylated aromatics.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst. organicchemistrydata.orgnih.gov Similar to the Heck reaction, variations using arylboronic acids as the aryl source have been developed. These reactions can proceed under both copper-co-catalyzed and copper-free conditions, expanding their applicability in synthesizing arylalkynes. organicchemistrydata.orgresearchgate.net this compound would be a viable aryl partner in these transformations.

Chan-Lam Coupling: The Chan-Lam coupling reaction facilitates the formation of aryl-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed process couples an arylboronic acid with an amine or alcohol, often under mild conditions open to the air. semanticscholar.orgnih.gov This reaction offers a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination. The mechanism is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the product. nih.gov The presence of both chloro and carboxylic acid functional groups on this compound makes it an interesting substrate for investigating the scope and selectivity of Chan-Lam couplings.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. echemi.combath.ac.uk While the primary substrates are organostannanes, the principles of transmetalation central to boronic acid chemistry are related. The versatility of Stille coupling in forming C-C bonds with a high tolerance for various functional groups is a hallmark of palladium-catalyzed cross-coupling chemistry. bath.ac.uk

The following table summarizes the general characteristics of these cross-coupling reactions for a generic arylboronic acid.

| Reaction Name | Bond Formed | Typical Catalyst | Coupling Partner | General Conditions |

|---|---|---|---|---|

| Heck (Oxidative) | C(sp²)–C(sp²) | Pd(II) | Alkene | Requires an oxidant (e.g., O₂, benzoquinone). researchgate.net |

| Sonogashira | C(sp²)–C(sp) | Pd(0)/Cu(I) or Pd(0) | Terminal Alkyne | Mild conditions, often with an amine base. organicchemistrydata.orgnih.gov |

| Chan-Lam | C(sp²)–N, C(sp²)–O | Cu(II) | Amine, Alcohol | Often proceeds in air at room temperature. semanticscholar.orgnih.gov |

Non-Coupling Reaction Pathways

Beyond serving as a transmetalation agent in cross-coupling, the boronic acid moiety in this compound enables its participation in other reaction types, primarily driven by the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds.

Brønsted Acid Catalysis in Asymmetric Synthesis

Boronic acids are recognized as mild Lewis acids but can also function as effective Brønsted acid catalysts. nih.govnih.gov This catalytic activity does not arise from the proton of the B(OH)₂ group itself, but rather through the activation of other protic species. The mechanism often involves either dual hydrogen-bond donation or the formation of a complex with a substrate (like an alcohol or carboxylic acid) which then becomes a stronger Brønsted acid. nih.govnih.govnih.gov For instance, the reaction of a boronic acid with hexafluoroisopropanol can generate a strong Brønsted acid in situ. nih.gov

In the context of asymmetric synthesis, chiral Brønsted acids are powerful tools for controlling enantioselectivity. researchgate.netresearchgate.net While catalysis is typically performed by inherently chiral molecules like BINOL-derived phosphoric acids or carboxylic acids, the principles of activation can be applied more broadly. researchgate.netresearchgate.net Achiral arylboronic acids, such as pentafluorophenylboronic acid, have been used as catalysts in various reactions, including dehydrations and cycloadditions, often in combination with a co-catalyst. nih.govnih.gov

For this compound, its use as a primary catalyst in asymmetric synthesis is not specifically reported in the surveyed literature. Asymmetric catalysis generally requires a chiral catalyst to induce enantioselectivity. Therefore, this achiral molecule would not be expected to induce asymmetry on its own. However, its electronic properties—influenced by the electron-withdrawing chloro and carboxyl groups—could modulate its Lewis acidity and its effectiveness as a co-catalyst in systems where a chiral ligand or other chiral source is present.

Reversible Covalent Bonding with Diols

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, yielding cyclic boronate esters. nih.govresearchgate.net This interaction is highly dependent on pH, which governs the equilibrium between the neutral, trigonal boronic acid and its more reactive, tetrahedral boronate anion. researchgate.net

Mechanism and pH Dependence: In aqueous solution, a boronic acid (RB(OH)₂) exists in equilibrium with its hydrated, tetrahedral boronate anion (RB(OH)₃⁻). The formation of the boronate ester can proceed through pathways involving either the neutral boronic acid or the boronate anion reacting with the diol. echemi.com The stability of the resulting boronate ester is significantly influenced by the pKa of the boronic acid and the diol, as well as the pH of the solution. organicchemistrydata.orgsemanticscholar.org The formation of the ester is generally favored at pH values near or above the pKa of the boronic acid, where a significant concentration of the more Lewis acidic tetrahedral boronate form exists. researchgate.net This reversible, pH-sensitive binding is the foundation for applications such as saccharide sensors and self-healing materials. nih.gov

Influence of Substituents: The electronic properties of the aryl ring have a predictable effect on the pKa of the boronic acid and, consequently, on the stability of the boronate ester. Electron-withdrawing groups lower the pKa of the boronic acid, making it more acidic and generally increasing the stability constant of the corresponding boronate ester at a given pH. semanticscholar.orgnih.gov For this compound, both the chloro and carboxylic acid groups are electron-withdrawing. This would be expected to lower its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). For comparison, the pKa of the related 2-carboxyphenylboronic acid has been shown to be significantly lower than that of phenylboronic acid.

The stability of boronate esters can be quantified by an equilibrium constant (K_eq). The table below shows representative pKa values and binding constants for various arylboronic acids with the diol Alizarin Red S (ARS), illustrating the impact of substituents.

| Arylboronic Acid | Substituent | pKa of Boronic Acid | log Keq (with ARS at pH 7.4) |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | 9.24 semanticscholar.org | 1.58 |

| Phenylboronic acid | -H (neutral) | 8.80 nih.gov | 1.85 |

| 4-Chlorophenylboronic acid | 4-Cl (electron-withdrawing) | 8.23 semanticscholar.org | 2.35 |

| 3,5-Dichlorophenylboronic acid | 3,5-Cl₂ (electron-withdrawing) | 7.45 nih.gov | 2.88 |

| 2-Carboxyphenylboronic acid | 2-COOH (electron-withdrawing) | < 3 (apparent) | N/A |

Based on these trends, it is expected that this compound would exhibit a relatively low pKa and form comparatively stable boronate esters with diols, particularly at or near physiological pH. The precise stability and kinetics would also be influenced by steric factors from the ortho-chloro substituent. semanticscholar.org

Advanced Applications of 2 Chloro 5 Carboxyphenylboronic Acid in Chemical Synthesis

Construction of Biaryl Scaffolds for Complex Molecular Architectures

Biaryl scaffolds are fundamental structural motifs present in numerous natural products, pharmaceuticals, and materials science applications. nih.govsci-hub.se The construction of these frameworks is a key objective in organic synthesis, and 2-Chloro-5-carboxyphenylboronic acid serves as an essential building block in this endeavor, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemimpex.comorganic-chemistry.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl compounds by coupling an organoboron compound (like a boronic acid) with a halide or triflate. organic-chemistry.orgchemrxiv.org this compound is an ideal partner in these reactions. chemimpex.com Its boronic acid group readily participates in the catalytic cycle, which involves steps like oxidative addition, transmetalation, and reductive elimination. nih.gov The presence of the chloro and carboxyl groups on the aromatic ring influences the electronic properties of the molecule, and these groups can be used for further synthetic transformations after the biaryl core has been assembled. nih.gov This allows for the creation of highly functionalized and complex molecular architectures that are pivotal in drug development and the synthesis of advanced materials. nih.govresearchgate.net The ability to construct these intricate biaryl structures efficiently makes this compound a valuable reagent for medicinal chemists and materials scientists. chemimpex.comresearchgate.net

Table 1: Application of this compound in Biaryl Synthesis via Suzuki-Miyaura Coupling

| Feature | Description | Significance in Synthesis | Reference |

|---|---|---|---|

| Reaction Type | Suzuki-Miyaura Cross-Coupling | Forms C-C bonds to create biaryl structures efficiently. | organic-chemistry.org |

| Role of Compound | Organoboron Reagent | The boronic acid group is the key functional moiety for the coupling reaction. | chemimpex.com |

| Catalyst | Palladium-based (e.g., Pd(PPh3)4) | Facilitates the catalytic cycle required for bond formation. | researchgate.net |

| Substrate Partner | Aryl Halides or Triflates | Couples with the boronic acid to form the biaryl product. | organic-chemistry.org |

| Resulting Scaffold | Functionalized Biaryl | The chloro and carboxyl groups allow for post-coupling modifications. | nih.govresearchgate.net |

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The trifunctional nature of this compound makes it an exceptionally versatile building block for multi-step organic synthesis. chemimpex.comchemimpex.com Each functional group—boronic acid, chlorine, and carboxylic acid—can participate in different types of chemical reactions, allowing chemists to introduce complexity in a controlled, stepwise manner.

Boronic acids are known to be key intermediates in a variety of organic transformations beyond just cross-coupling reactions. nih.govresearchgate.net However, the reactivity of the boronic acid group can sometimes interfere with reagents used in other synthetic steps. nih.gov To overcome this, the boronic acid is often temporarily protected. A common strategy is the formation of an N-methyliminodiacetic acid (MIDA) boronate ester. nih.govnih.gov MIDA boronates are exceptionally stable, air- and chromatographically-stable solids that are compatible with a wide range of reagents. nih.govillinois.edu This protection strategy allows for numerous chemical transformations to be performed on other parts of the molecule, including the sites of the chloro and carboxyl groups. Following these steps, the boronic acid can be easily deprotected under mild conditions, ready for its intended reaction, such as a Suzuki coupling. nih.govnih.gov

This building-block approach is also highly valuable in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govacsgcipr.org The distinct reactivity of each functional group on this compound allows it to be integrated into MCRs to rapidly generate libraries of structurally diverse molecules, which is particularly useful in drug discovery. mdpi.comnih.gov

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique that simplifies the process of multi-step synthesis by anchoring a starting material to an insoluble solid support, typically a resin. walshmedicalmedia.compeptide.comresearchgate.net This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to merely filtering and washing the resin. peptide.com

This compound is well-suited for SPS due to its carboxylic acid functionality. walshmedicalmedia.comresearchgate.net The carboxyl group can be readily attached to a suitable resin, such as a 2-chlorotrityl chloride resin or an aminomethylated polystyrene resin. walshmedicalmedia.comresearchgate.net Once immobilized, the molecule's other functional groups—the boronic acid and the chlorine atom—are available for further reactions.

A particularly effective approach involves immobilizing the boronic acid moiety itself onto a diethanolamine-functionalized resin (DEAM-PS). researchgate.net This strategy temporarily protects the boronic acid while allowing for chemical modifications at the carboxylic acid site, for example, through amidation reactions. researchgate.net This solid-phase approach offers several advantages, including higher yields, cleaner products, and the ability to perform resin-to-resin transfer reactions, which streamlines the synthesis of combinatorial libraries. researchgate.netgoogle.com The application of this compound in solid-phase synthesis is especially relevant for creating libraries of peptides or peptidomimetics containing a C-terminal boronic acid group, which have significant applications in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Table 2: Resins Used for Solid-Phase Synthesis with Boronic Acids

| Resin Type | Functional Group Targeted | Purpose | Reference |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CCR) Resin | Carboxylic Acid | Anchors the molecule via an ester linkage for subsequent synthesis steps. | walshmedicalmedia.comresearchgate.net |

| Diethanolamine-Polystyrene (DEAM-PS) Resin | Boronic Acid | Immobilizes and temporarily protects the boronic acid moiety. | researchgate.netgoogle.com |

| 1-Glycerol Polystyrene Resin | Boronic Acid | Used for the synthesis of C-terminal peptide boronic acids. | nih.govresearchgate.net |

Development of Novel Catalytic Systems and Reagents

While this compound is most commonly used as a building block, its structure also provides a foundation for the development of novel catalytic systems and specialized reagents. Organoboron compounds are integral to the synthesis of ligands for metal-catalyzed reactions. nih.gov

The boronic acid group can be used to synthesize more complex molecules that act as ligands for transition metals like palladium or rhodium. rsc.org For instance, polypyridyl complexes containing a boronic acid substituent can be synthesized and then used in cross-coupling reactions to create larger, multimetallic assemblies that function as catalysts or luminescent materials. rsc.org The chloro and carboxyl groups on this compound offer convenient handles for tuning the steric and electronic properties of these resulting ligands. By modifying these groups, chemists can fine-tune the performance of a catalyst, enhancing its activity, selectivity, or stability for a specific chemical transformation. The development of such tailored catalysts is a significant area of research, aimed at creating more efficient and sustainable chemical processes. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorotrityl-chloride |

| N-methyliminodiacetic acid (MIDA) |

| Diethanolamine |

| Palladium(II) acetate (B1210297) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tri-tert-butylphosphine |

| Tricyclohexylphosphine |

| Potassium carbonate |

| Potassium trifluoroborates |

| Ethylene oxide |

| o-(bromomethyl)phenylboronic acid |

| 2-formylphenyl boronic acid |

| glyoxylic acid |

| Pyruvic acid |

| 2-Chloro-5-methoxyphenyl boronic acid |

Exploration of 2 Chloro 5 Carboxyphenylboronic Acid and Its Derivatives in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Boronic Acid-Containing Pharmaceutical Agents

The inherent ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues has made it a cornerstone in the design of various inhibitors. nih.gov The strategic placement of substituents on the phenyl ring, such as a chloro and a carboxyl group, can further refine the binding affinity and selectivity of these inhibitors.

Proteasome Inhibitors

Boronic acid derivatives have been successfully developed as potent proteasome inhibitors, with bortezomib (B1684674) being a notable clinical success. mdpi.com The design of these inhibitors often involves peptide-based structures that mimic the natural substrates of the proteasome, with the boronic acid acting as a "warhead" that binds to the active site threonine. nih.govtum.de

The synthesis of boronic acid-containing proteasome inhibitors requires careful strategic planning due to the sensitive nature of the aminoboronic acid moiety. For instance, the synthesis of tyropeptin boronic acid derivatives involved a meticulously designed deprotection and coupling sequence to preserve the integrity of the boronic acid group. nih.gov Liquid-liquid partition chromatography proved to be an effective method for the purification of these labile compounds. nih.gov The resulting derivatives demonstrated potent inhibitory activities against the human 20S proteasome in vitro. nih.gov While specific studies on 2-chloro-5-carboxyphenylboronic acid in this context are not widely documented, its structure suggests it could be incorporated into non-peptidic or peptidic scaffolds to target the proteasome. The carboxyl group could potentially engage in hydrogen bonding interactions within the active site, while the chloro group could influence the compound's electronic properties and metabolic stability.

Enzyme Inhibitors (e.g., Beta-Lactamase)

The rise of antibiotic resistance has spurred the development of new strategies to combat bacterial infections, including the use of β-lactamase inhibitors. nih.gov Boronic acids have emerged as effective non-β-lactam-based inhibitors that act as transition-state analogs, reversibly binding to the active site serine of β-lactamases. nih.gov

Research into a series of sulfonamide boronic acids, which replaced the traditional carboxamide found in many β-lactam antibiotics, revealed a distinct structure-activity relationship. nih.gov These sulfonamide derivatives exhibited high ligand efficiencies and potent inhibition, with Ki values as low as 25 nM. nih.gov X-ray crystallography studies showed that the altered geometry and polarity of the sulfonamide group compared to the carboxamide group were responsible for this unique activity profile. nih.gov The most effective of these inhibitors was able to reverse β-lactamase-mediated resistance to third-generation cephalosporins in cell culture, reducing their minimum inhibitory concentrations by up to 32-fold. nih.gov

In another approach, in situ click chemistry has been employed to discover novel triazole-based β-lactamase inhibitors using boronic acid "warheads". mdpi.com This method allows for the rapid and efficient generation and identification of potent inhibitors directly within the enzyme's active site. mdpi.com Using this technique, inhibitors with Ki values as low as 140 nM against AmpC β-lactamase have been identified. mdpi.com The this compound scaffold could be a valuable starting point for the design of such inhibitors, with the carboxylate potentially mimicking the carboxylate of β-lactam antibiotics and the chloro group occupying a hydrophobic pocket within the enzyme's active site.

| Inhibitor Class | Mechanism of Action | Key Findings | Reference |

| Sulfonamide Boronic Acids | Transition-state analogs, reversible covalent bonding to active site serine. | Ki values down to 25 nM; reversed resistance to cephalosporins. | nih.gov |

| Triazole-based Boronic Acids | In situ click chemistry-generated inhibitors targeting the active site. | Ki values as low as 140 nM for AmpC inhibitors. | mdpi.com |

Anti-cancer Agents

Phenylboronic acid derivatives have shown promise as anti-cancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. nih.gov A study on a series of phenylboronic acid and benzoxaborole derivatives identified compounds with potent antiproliferative activity in several cancer cell lines. nih.gov For example, 2-fluoro-6-formylphenylboronic acid induced strong G2/M cell cycle arrest and caspase-3 activation in A2780 ovarian cancer cells. nih.gov

The structure-activity relationship of these compounds highlights the importance of the substitution pattern on the phenyl ring. While direct studies on this compound as an anti-cancer agent are limited, related structures have been investigated. For instance, the combination of a thiazolidinone moiety with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment, which bears a chloro-substituent, has resulted in hybrid molecules with significant anticancer activity. nih.gov One such derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, displayed potent antimitotic activity with a mean GI50 value of 1.57 μM. nih.gov This suggests that the chloro- and carboxy-substituted phenylboronic acid scaffold could be a valuable component in the design of novel anti-cancer agents.

Role in Biological Probe Development

The ability of boronic acids to react with specific biological molecules has led to their use in the development of biological probes. mskcc.org These probes are instrumental in visualizing and quantifying various analytes and enzymatic activities within living cells. nih.gov

Boronate-based probes have been particularly effective in detecting biological oxidants like hydrogen peroxide and peroxynitrite. frontiersin.org The mechanism often involves the oxidation of the boronate to a phenol, which can trigger a fluorescent "turn-on" signal. frontiersin.org The development of these probes began with the use of p-dihydroxyborylbenzyloxycarbonyl derivatives to selectively detect H2O2. frontiersin.org The unique reactivity of arylboronates towards nucleophilic oxidants makes them a distinct class of probes for studying redox biology. frontiersin.org

While specific probes based on this compound are not extensively reported, its structure lends itself to such applications. The boronic acid functional group can serve as the reactive site for detecting specific analytes, while the chloro and carboxyl groups can be used to modulate the probe's solubility, cell permeability, and spectroscopic properties. The development of fluorescent probes often involves a "fluorophore-spacer-receptor" design, and this compound could function as a key component of the receptor unit.

Investigations into Interactions with Biological Macromolecules and Biomolecules (e.g., Insulin)

Boronic acids are known to interact with molecules containing diol motifs, such as saccharides, which are present on the surface of many biological macromolecules. nih.gov This interaction has been exploited to study and influence cellular processes.

A theoretical study using computational tools investigated the interaction of a library of 114 boronic acid compounds with insulin (B600854). mdpi.com The results indicated the promising potential of boronic acids to interact with this vital hormone, with 3-Benzyloxyphenylboronic acid showing a significant interaction with the Glu21 and His5 residues of insulin. mdpi.com This suggests that boronic acids could be developed as agents that modulate insulin activity or stability.

The interaction of boronic acids with macromolecules is not limited to proteins. They can also bind to the peptidoglycans on cell surfaces, which can be relevant in the context of cancer metastasis. nih.gov The ability of boronic acids to alter the lipophilicity of molecules upon forming boronate esters has also been utilized to enhance the cellular uptake of drugs and fluorescent agents. nih.gov

The this compound molecule, with its potential for both hydrophobic (via the chloro-substituted phenyl ring) and electrostatic (via the carboxylate group) interactions, in addition to the covalent interaction of the boronic acid, could exhibit complex and specific binding to biological macromolecules. Further experimental studies are needed to fully elucidate the nature and significance of these interactions.

Computational and Theoretical Studies on 2 Chloro 5 Carboxyphenylboronic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Fukui Function Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For 2-chloro-5-carboxyphenylboronic acid, Density Functional Theory (DFT) serves as a primary computational tool. harbinengineeringjournal.comjocpr.com DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. harbinengineeringjournal.comjocpr.com These calculations provide insights into bond lengths, bond angles, and dihedral angles of the ground state molecule. jocpr.com The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. jocpr.com

Fukui function analysis is a conceptual DFT tool used to predict local reactivity and selectivity. harbinengineeringjournal.com It helps identify which atomic sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions, researchers can map the electrophilic and nucleophilic regions of this compound. This information is crucial for understanding its reaction mechanisms and designing new synthetic pathways. For instance, in related substituted triazine molecules, Fukui functions have been used to analyze chemical reactivity and selectivity for local reactivity sites. harbinengineeringjournal.com

Table 1: Illustrative DFT Calculated Parameters for an Aromatic Boronic Acid Derivative This table is illustrative, based on typical data from DFT calculations on similar compounds.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-Cl Bond Length | 1.75 Å |

| C-B Bond Length | 1.56 Å |

| O-H Bond Length (Carboxyl) | 0.97 Å |

| O-H Bond Length (Boronic) | 0.98 Å |

| C-O-H Angle (Carboxyl) | 105.5° |

| C-B-O Angle (Boronic) | 118.0° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling extends beyond static electronic structure calculations to simulate molecular behavior and predict reactivity. For this compound, modeling is used to understand its role in reactions like the Suzuki-Miyaura coupling. Computational models can predict the electrophilic regions of the molecule, which is essential for understanding its interaction with palladium catalysts during the transmetalation step.

Kinetic studies, often complemented by computational modeling, can reveal how electronic factors influence reaction rates. For example, the presence of the electron-withdrawing chlorine and carboxylic acid groups on the phenyl ring affects the acidity and reactivity of the boronic acid moiety. Molecular modeling can quantify these effects, providing a theoretical basis for observed reaction outcomes and helping to override inherent selectivity by suggesting appropriate ligands or reaction conditions.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Co-crystal Formation

The carboxylic acid and boronic acid groups of this compound are potent hydrogen bond donors and acceptors. cymitquimica.comresearchgate.net Theoretical studies are crucial for investigating the strength and nature of these intermolecular interactions. DFT calculations can be used to study the hydrogen bonding interactions in 1:1 complexes, for example, between the subject molecule and other molecules like amines or different solvents. orientjchem.org Natural Bond Orbital (NBO) analysis can further quantify the stabilization energy (E(2)) between proton donors and acceptors, providing a measure of hydrogen bond strength. researchgate.netorientjchem.org The Atoms in Molecule (AIM) theory is another tool used to analyze the topology of electron density, which can be correlated with hydrogen bond lengths. researchgate.net

The ability to form strong and directional hydrogen bonds makes this compound a candidate for forming co-crystals. researchgate.net Co-crystals are crystalline structures containing two or more neutral molecules in a stoichiometric ratio. nih.gov By selecting appropriate co-formers, it is possible to modify the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability, without altering its chemical structure. researchgate.netnih.gov Theoretical models can help predict favorable co-crystal formations by calculating the interaction energies and simulating the resulting crystal packing. Carboxylic acids are commonly used as co-formers in the design of pharmaceutical co-crystals. nih.govnih.gov

Table 2: Common Hydrogen Bond Synthons in Carboxylic Acid Co-crystals This table is based on common interactions observed in co-crystal engineering.

| Synthon Type | Description |

|---|---|

| Carboxylic Acid Homodimer | Two carboxylic acid groups interacting via O-H···O hydrogen bonds. |

| Carboxylic Acid-Pyridine Heterosynthon | Hydrogen bond between a carboxylic acid proton and a pyridine (B92270) nitrogen. |

| Carboxylic Acid-Amide Heterosynthon | Interaction between a carboxylic acid and an amide group. nih.gov |

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound, the specific substitution pattern on the phenyl ring is critical. The chlorine atom at the 2-position and the carboxylic acid group at the 5-position significantly impact the molecule's electronic properties, conformation, and potential interactions with biological targets. drugdesign.orgresearchgate.net

In drug design, boronic acids are recognized as important pharmacophores, partly because they can act as bioisosteres of carboxylic acids and form reversible covalent bonds with serine proteases. nih.gov The introduction of a chlorine atom can enhance binding affinity through van der Waals interactions or by occupying a specific hydrophobic pocket in a receptor. drugdesign.org The carboxylic acid group is often essential for activity, potentially participating in hydrogen bonding or forming a salt bridge with a target protein. drugdesign.orgnih.gov Computational docking simulations are a key part of SAR studies, allowing researchers to model the binding of this compound and its analogues to a target's active site, providing theoretical justification for observed activities and guiding the design of more potent compounds. nih.gov

Theoretical Insights into Catalytic Mechanisms

Theoretical studies provide invaluable insights into the mechanisms of catalytic reactions involving this compound. This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nbinno.comchemimpex.com DFT calculations can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These models can determine the transition state energies and reaction pathways, explaining the efficiency and selectivity of the catalysis.

Furthermore, boronic acids have been investigated as enzyme inhibitors. drugdiscoverytrends.com Theoretical modeling can simulate the interaction between the boronic acid and the enzyme's active site, revealing the mechanism of inhibition. For example, boronic acids can form a stable, tetrahedral adduct with the catalytic serine residue in serine proteases, effectively blocking the enzyme's function. nih.gov Computational studies can model this covalent interaction, calculate the binding energies, and explain how the substituents (chloro and carboxyl groups) on the phenyl ring modulate the inhibitory potency. drugdiscoverytrends.com This theoretical understanding is crucial for the rational design of new, more effective boronic acid-based drugs. drugdiscoverytrends.com

Future Research Directions and Emerging Trends for 2 Chloro 5 Carboxyphenylboronic Acid

Development of Sustainable Synthetic Methodologies

The synthesis of arylboronic acids is undergoing a transformation towards more environmentally benign and efficient processes. Future research on 2-Chloro-5-carboxyphenylboronic acid is expected to focus on methodologies that align with the principles of green chemistry.

Traditional synthesis routes, such as those employing Grignard reagents or organolithium intermediates, are often effective but can be low-yielding and generate significant waste. nih.gov Emerging trends point towards the adoption of catalytic methods that improve atom economy and reduce environmental impact. researchgate.net Key areas of development include:

Direct C-H Borylation: Transition-metal catalyzed C-H functionalization is a powerful strategy for directly installing a boronic acid group onto an aromatic ring, bypassing the need for pre-functionalized starting materials like haloarenes. nih.gov Research will likely focus on developing selective catalysts (e.g., based on iridium or rhodium) that can tolerate the electronic properties of the chloro- and carboxy-substituents on the target molecule's precursors.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, mixing), and improved scalability. rsc.orgresearchgate.netorganic-chemistry.org The synthesis of boronic acids via bromine-lithium exchange has been successfully demonstrated in flow systems, minimizing side reactions and increasing yield. nih.govkyoto-u.ac.jp Applying this technology to the synthesis of this compound could lead to highly efficient and automated production.

Biocatalysis and Renewable Resources: The use of enzymes and biorenewable solvents represents a frontier in sustainable synthesis. researchgate.netyoutube.com Future methodologies may involve engineered enzymes for selective borylation reactions or the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace conventional volatile organic compounds. researchgate.net

| Synthesis Strategy | Potential Advantages for this compound |

| Direct C-H Borylation | Reduces synthetic steps, improves atom economy, minimizes waste. |

| Flow Chemistry | Enhances safety, improves yield and purity, allows for easier scale-up. rsc.orgorganic-chemistry.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. youtube.com |

Exploration of Novel Reactivity Patterns and Transformations

Beyond its established role in Suzuki-Miyaura cross-coupling reactions, the unique arrangement of functional groups in this compound invites the exploration of new reactivity patterns.

A significant area of interest is the intramolecular interaction between the ortho-carboxylic acid and the boronic acid moiety. In related compounds like 2-carboxyphenylboronic acid, this interaction leads to spontaneous cyclization to form a benzoxaborolone adduct. mit.edu This cyclization has profound effects on the compound's properties:

Enhanced Stability: Benzoxaborolones exhibit a remarkable increase in oxidative stability—by over four orders of magnitude—compared to their open-chain boronic acid counterparts. mit.edu This is attributed to stereoelectronic effects within the five-membered ring that destabilize the transition state for oxidative deboronation. mit.edunih.gov

Retained Reactivity: Despite the increased stability, the boronic acid functionality in benzoxaborolones remains reactive towards nucleophiles and diols, preserving its utility in synthetic and biological applications. mit.edu

Future research will likely investigate the equilibrium between this compound and its corresponding benzoxaborolone form. Understanding and controlling this equilibrium could unlock new applications where enhanced stability is crucial, such as in biological media or under oxidative reaction conditions.

Other emerging transformations include the use of boronic acids as catalysts for reactions like the racemization of alcohols acs.org and the formation of reversible covalent complexes, such as iminoboronates with amine-containing molecules. dal.caresearchgate.net

Advancements in Materials Science Applications

The boronic acid group is a versatile functional handle for creating advanced materials with responsive and recognition capabilities. The future for this compound in materials science lies in its incorporation into "smart" polymers and functional surfaces. chemimpex.comchemimpex.com

Responsive Polymers and Hydrogels: Boronic acid-functionalized polymers can exhibit sensitivity to pH and the presence of diols, such as glucose. mdpi.combath.ac.uk This has led to the development of glucose-responsive hydrogels for potential use in self-regulated insulin (B600854) delivery systems. bath.ac.uknih.gov The specific structure of this compound could be used to fine-tune the pKa and binding affinity of such materials, enabling operation under physiological conditions.

Sensors and Separation Media: The ability of boronic acids to reversibly bind with diols makes them ideal for sensor development. mdpi.com Research is focused on creating optical or electrochemical sensors for saccharides, glycoproteins, and even bacteria. bath.ac.ukmdpi.comacs.org this compound can be grafted onto surfaces like silica (B1680970) or incorporated into molecularly imprinted polymers (MIPs) to create highly selective materials for detecting specific analytes or for affinity chromatography applications. mdpi.comnih.gov

Functionalized Commodity Polymers: A novel trend involves the post-polymerization functionalization of widely used plastics. For instance, researchers have developed a copper-catalyzed method to borylate polyvinyl chloride (PVC), transforming it into a material with strong adhesive properties. acs.org Incorporating functional boronic acids like the title compound could impart new recognition or responsive properties to commodity polymers.

Innovations in Drug Discovery and Chemical Biology

Boronic acids are increasingly important in medicine and chemical biology due to their unique ability to act as enzyme inhibitors and to form reversible covalent bonds with biological targets. tandfonline.comnih.gov The presence of both a chloro and a carboxyl group on this compound offers multiple points for modification and interaction, enhancing its potential in these fields. nbinno.com

Enzyme Inhibition: Boronic acids are excellent transition-state mimics, particularly for serine proteases and metallo-β-lactamases. ingentaconnect.comresearchgate.netmdpi.com The tetrahedral boronate species formed at physiological pH can mimic the tetrahedral intermediate of peptide bond hydrolysis. ingentaconnect.com This has led to the development of potent drugs like the proteasome inhibitor Bortezomib (B1684674). nih.gov Future work with this compound derivatives could focus on developing inhibitors for new classes of enzymes, where the chloro- and carboxy- groups can be tailored to fit specific active sites and improve pharmacokinetic profiles. nih.gov

Chemical Biology Probes: The reversible interaction of boronic acids with diols on saccharides and glycoproteins, or with the side chains of amino acids like lysine, makes them powerful tools for probing biological systems. dal.caresearchgate.net Fluorescent probes incorporating boronic acids have been designed to detect reactive oxygen species like hydrogen peroxide nih.gov or to image glycosylation patterns on living cells. mdpi.com this compound can serve as a scaffold for creating such probes, with its functional groups allowing for the attachment of fluorophores and tuning of binding specificity.

Targeted Drug Delivery: The reversible nature of boronate ester formation can be exploited for targeted drug delivery. cymitquimica.com For example, a drug could be linked to a boronic acid-functionalized polymer, designed to release its payload in response to high concentrations of glucose or other specific diol-containing molecules in a target tissue.

| Application Area | Key Interaction | Future Direction for this compound |

| Enzyme Inhibition | Mimics tetrahedral transition state of substrate hydrolysis. ingentaconnect.com | Design of highly specific inhibitors for oncology and infectious diseases. |

| Chemical Probes | Reversible covalent binding to diols and amines. dal.caresearchgate.net | Development of fluorescent probes for imaging biomolecules and cellular processes. |

| Responsive Materials | Forms reversible esters with diols (e.g., glucose). mdpi.com | Creation of "smart" hydrogels for sensing and regulated drug release. |

| Advanced Synthesis | Serves as a key building block in cross-coupling reactions. | Use in constructing complex, biologically active molecules. |

常见问题

Q. What are the standard methods for synthesizing 2-Chloro-5-carboxyphenylboronic acid, and how is purity ensured?

The synthesis typically involves coupling reactions using phenylboronic acid precursors under Suzuki-Miyaura conditions. For purification, column chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity . Melting point analysis (e.g., 207–210°C) can further validate crystallinity .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR (to confirm substituent positions and boronic acid functionality) and Fourier-transform infrared spectroscopy (FTIR) (to identify B-O and carboxylic acid O-H stretches) is essential. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (using programs like SHELXL) resolves stereochemical ambiguities .

Q. What safety precautions are necessary when handling this compound?

Boronic acids can hydrolyze to release boric acid, which is toxic. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation, and store the compound in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation .

Q. How should this compound be stored to maintain stability?

Store in airtight containers with desiccants (e.g., silica gel) at temperatures below 25°C. Avoid exposure to moisture, as boronic acids are prone to hydrolysis. For long-term stability, consider lyophilization and storage under inert gas .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

Adjust molar ratios (e.g., 1.2 equivalents of boronic acid to aryl halide), use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, and optimize solvent systems (e.g., DMF/H₂O or THF). Microwave-assisted synthesis at 80–100°C for 30–60 minutes can enhance reaction efficiency .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

SHELX suite (SHELXL for refinement, SHELXD for phase determination) is widely used for small-molecule crystallography. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks. For twinned crystals, employ twin refinement protocols in SHELXL .

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Perform Hirshfeld surface analysis to assess intermolecular interactions and validate experimental bond lengths. Cross-validate with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) to identify discrepancies caused by crystal packing effects .

Q. What role does the chloro-carboxy substitution pattern play in Suzuki-Miyaura cross-couplings?

The electron-withdrawing carboxy group enhances electrophilicity of the boronic acid, improving transmetalation efficiency. The chloro substituent at the ortho position sterically stabilizes the transition state, reducing side reactions. Compare reactivity with analogs lacking the carboxy group (e.g., 2-chlorophenylboronic acid) to quantify electronic effects .

Q. How does this compound compare to fluorinated analogs in terms of reactivity and selectivity?

Fluorinated analogs (e.g., 2-fluoro-5-carboxyphenylboronic acid) exhibit stronger Lewis acidity due to fluorine’s electronegativity, enhancing binding to diols in sensor applications. However, the chloro derivative offers better hydrolytic stability. Use competitive binding assays (e.g., with alizarin red S) to quantify comparative binding constants .

Q. What computational methods are suitable for modeling its interactions with biological targets?

Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) to study interactions with enzymes like proteases. Parametrize the boronic acid moiety using the General AMBER Force Field (GAFF) with RESP charges derived from Gaussian09 calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。